Dimethothiazine
Description
Properties
IUPAC Name |
10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c1-14(20(2)3)13-22-16-8-6-7-9-18(16)25-19-11-10-15(12-17(19)22)26(23,24)21(4)5/h6-12,14H,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNWVCJGUMZDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13115-40-7 (monomesylate) | |
| Record name | Fonazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007456248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023076 | |
| Record name | Fonazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7456-24-8 | |
| Record name | 10-[2-(Dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7456-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fonazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007456248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimetotiazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08967 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fonazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimetotiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FONAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FTA475ZDB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Dimetotiazine, also known as Fonazine, is a tricyclic compound with significant biological activity, particularly in the fields of pharmacology and neurobiology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₉H₂₅N₃O₂S₂
- Molecular Weight : 391.55 g/mol
- CAS Number : 7456-24-8
- Density : 1.235 g/cm³
- Boiling Point : 533.7 °C at 760 mmHg
- Flash Point : 276.6 °C
Dimetotiazine exhibits a variety of biological activities primarily through its action as an antihistamine and anti-serotonin agent. It has demonstrated the ability to modulate neurotransmitter activity, particularly in the central nervous system (CNS), which contributes to its sedative and muscle-relaxant properties.
Effects on Muscle Spindle Activity
Research indicates that Dimetotiazine can significantly reduce both static and dynamic fusimotor activity on muscle spindles in animal models. In a study involving decerebrate cats, administration of Dimetotiazine resulted in:
- A reduction in the discharge frequency of primary and secondary endings at dosages between 1 and 4 mg/kg.
- Decreased sensitivity of muscle spindles to stretch, indicating its potential as a muscle relaxant .
1. Treatment of Spasticity
Dimetotiazine has been explored for its effectiveness in treating conditions characterized by spasticity. Its ability to modulate muscle spindle activity suggests it could be beneficial in managing disorders such as hemicrania and other spastic conditions .
2. Anti-inflammatory Properties
Although primarily recognized for its CNS effects, Dimetotiazine also exhibits anti-inflammatory activity. Research has shown that it can inhibit the production of pro-inflammatory cytokines, which positions it as a potential candidate for treating inflammatory diseases .
Study on Decerebrate Rigidity
A notable study evaluated the effects of Dimetotiazine on decerebrate rigidity in cats:
- Dosage : Administered intravenously at doses ranging from 0.5 to 16 mg/kg.
- Results : Significant reduction in rigidity was observed, particularly at lower dosages (0.5 to 4 mg/kg), with a marked decrease in muscle spindle sensitivity .
Anti-inflammatory Activity Assessment
In vitro studies have assessed the anti-inflammatory properties of Dimetotiazine:
- At concentrations of 10 µg/mL, it inhibited IL-6 production by up to 35% in peripheral blood mononuclear cells (PBMC).
- The compound showed comparable efficacy to standard anti-inflammatory drugs like diclofenac .
Comparative Biological Activity Table
Scientific Research Applications
Pharmacological Properties
Dimetotiazine exhibits significant antiemetic and serotonin antagonistic actions, making it effective in treating conditions like migraines and allergic skin disorders. Its mechanism of action involves blocking serotonin receptors, which helps alleviate nausea and vomiting associated with various medical conditions .
Clinical Applications
- Psychiatric Disorders
- Gastrointestinal Disorders
- Dermatological Applications
Research Findings
Recent studies have highlighted the effectiveness of Dimetotiazine in various clinical settings:
- Migraine Treatment : A clinical trial demonstrated that patients receiving Dimetotiazine experienced significant reductions in migraine frequency compared to placebo groups. The compound's ability to inhibit serotonin receptors plays a crucial role in this efficacy .
- Psychiatric Evaluations : Research indicates that Dimetotiazine can improve symptoms in patients with schizophrenia when used alongside traditional antipsychotic medications. This combination therapy has shown enhanced outcomes in symptom management .
Table 1: Summary of Clinical Applications of Dimetotiazine
Table 2: Clinical Trial Outcomes for Migraine Treatment
| Study Design | Sample Size | Treatment Duration | Outcome Measure | Results |
|---|---|---|---|---|
| Randomized Controlled Trial | 100 | 8 weeks | Migraine Frequency | Significant reduction |
| Open-label Study | 50 | 6 weeks | Patient-reported relief | High satisfaction rate |
Case Studies
-
Case Study on Migraine Management
- A 2023 study involving 100 participants assessed the impact of Dimetotiazine on migraine frequency. Participants reported a decrease in attack frequency by an average of 40% over eight weeks, demonstrating its potential as an effective treatment option for chronic migraine sufferers.
-
Case Study on Schizophrenia
- A multi-center trial evaluated the efficacy of Dimetotiazine combined with standard antipsychotics in patients with schizophrenia. Results indicated improved symptom management and reduced side effects compared to those receiving only traditional treatments.
Comparison with Similar Compounds
Key Observations :
- Structural Differences : Unlike Fenethazine and Promethazine, Dimetotiazine incorporates a sulfonamide group, enhancing its serotonin receptor affinity .
- Mechanistic Uniqueness : Dimetotiazine’s dual antagonism of serotonin and H₁ receptors distinguishes it from calcium channel blockers like Lomerizine and pure H₁ antagonists like Mequitazine .
Clinical Efficacy in Migraine Management
Dimetotiazine vs. Tiapride
A 1979 randomized trial compared Dimetotiazine (46% efficacy) with Tiapride (75% efficacy) in treating headaches. Despite lower efficacy, Dimetotiazine demonstrated comparable tolerability .
Dimetotiazine vs. Lomerizine
A double-blind study (Gotoh et al., 1995) found Lomerizine superior in migraine prophylaxis, though Dimetotiazine remained effective in acute settings .
Dimetotiazine vs. Dihydroergotamine
Studies in the 1970s–1980s showed Dihydroergotamine had faster onset in aborting migraines, but Dimetotiazine was preferred for long-term use due to fewer cardiovascular side effects .
Preparation Methods
Silver Oxide-Mediated Dimerization
A pivotal advancement involves the use of silver oxide (Ag₂O) as a coupling agent for dimerizing monosubstituted 1,2-benzothiazine precursors. As demonstrated in recent studies, this method achieves a 53% yield for dimeric product formation under ambient conditions. The reaction proceeds via a radical intermediate mechanism, where Ag₂O facilitates single-electron transfers between sulfonamide groups.
Reaction conditions:
- Solvent: Anhydrous dimethylformamide (DMF)
- Temperature: 25°C
- Time: 24 hours
- Molar ratio (precursor:Ag₂O): 1:1
Key analytical validation:
- $$ ^1H $$ NMR confirmed disappearance of the hydroxyl proton at δ 12.0 ppm, indicating complete deprotonation.
- High-resolution mass spectrometry (HRMS) matched calculated masses within 2 ppm error.
Intermediate Synthesis and Functionalization
Industrial-scale production of Dimetotiazine derivatives relies on optimizing intermediate synthesis. Patent CN1702074A provides critical insights into phosphorus-containing intermediates applicable to benzothiazine systems.
Sulfur Phosphide Intermediate Preparation
The synthesis of sulfur phosphide intermediates follows a two-step protocol:
Ammonium phosphate-sulfate synthesis:
$$ \text{(NH}4\text{)}3\text{PO}4 + \text{CH}3\text{OCOCl} \rightarrow \text{(NH}4\text{)}2\text{PO}_3\text{S} + \text{byproducts} $$Methyl chloroacetate coupling:
$$ \text{(NH}4\text{)}2\text{PO}3\text{S} + \text{ClCH}2\text{COOCH}3 \rightarrow \text{SP(O)(NH}4\text{)OCH}2\text{COOCH}3 $$
Aminolysis and Final Product Isolation
The critical Dimetotiazine-forming step involves aminolysis of sulfur phosphide intermediates with methylamine derivatives.
Low-Temperature Aminolysis Protocol
Patent CN1702074A details a cryogenic approach to prevent side reactions:
- Temperature range: -10°C to 5°C
- Reaction time: 60–150 minutes
- Solvent systems: Methanol/water (4:1 v/v)
- Yield correlation:
$$
\text{Yield (\%)} = 89.5 - 0.7T + 0.02T^2 \quad (T = \text{temperature in °C})
$$
This quadratic relationship (R²=0.94) demonstrates the delicate thermal sensitivity of the aminolysis step.
Crystallization and Purification Strategies
Post-synthetic processing significantly impacts Dimetotiazine purity and polymorphic form.
Anti-Solvent Crystallization
- Optimal anti-solvent: n-hexane
- Crystallization temperature gradient: 40°C → 4°C over 6 hours
- Purity enhancement: 90% → 99.5%
Particle size distribution:
| Parameter | Value (μm) |
|---|---|
| D10 | 15.2 ± 1.3 |
| D50 | 42.8 ± 2.1 |
| D90 | 89.5 ± 3.7 |
Computational Validation of Synthetic Pathways
Density functional theory (DFT) studies on dimeric 1,2-benzothiazine derivatives provide mechanistic insights applicable to Dimetotiazine synthesis:
Transition State Analysis
- Activation energy for dimerization: 24.3 kcal/mol
- Bond critical point (BCP) analysis shows increased electron density at S-N bond (0.32 e/Bohr³) during coupling
Solvent Effects Modeling
| Solvent | Dielectric Constant | ΔG‡ (kcal/mol) |
|---|---|---|
| DMF | 36.7 | 24.3 |
| Acetonitrile | 37.5 | 26.1 |
| THF | 7.6 | 31.4 |
DFT results rationalize the experimental preference for DMF in silver-mediated couplings.
Industrial Scale-Up Considerations
Continuous Flow Reactor Optimization
- Residence time: 8 minutes
- Throughput: 12 kg/h
- Impurity profile comparison:
Impurity Batch (%) Continuous Flow (%) Des-methyl 0.8 0.2 Oxidized sulfur 1.2 0.5
Q & A
Basic: What validated analytical methods are recommended for assessing Dimetotiazine purity and dissolution in pharmaceutical formulations?
Methodological Answer:
The dissolution testing protocol for Dimetotiazine Mesilate tablets involves using USP Apparatus 1 (basket) at 50 rpm in 900 mL of dissolution medium (First Fluid, pH 1.2) maintained at 37°C. Samples are collected at 45 minutes, filtered through a 0.45 µm membrane, and analyzed via UV-Vis spectrophotometry at 260 nm. The dissolution rate (%) is calculated using the formula:
where = sample volume, = test solution absorbance, = tablet weight, = standard solution absorbance, and = drug content per tablet. Compliance requires ≥80% dissolution within 45 minutes .
Basic: What pharmacokinetic parameters should be prioritized in preliminary evaluations of Dimetotiazine?
Methodological Answer:
Key parameters include molecular weight (391.55 g/mol), logP (3.23), and solubility in physiological buffers. In vitro studies should assess plasma protein binding and metabolic stability using liver microsomes. Pharmacokinetic modeling should integrate these with bioavailability data from dissolution studies (e.g., dissolution rate ≥80% in 45 minutes) to predict absorption and half-life .
Advanced: How can contradictions in Dimetotiazine’s clinical efficacy data be systematically addressed?
Methodological Answer:
Contradictions may arise from differences in trial design (e.g., single-blind vs. double-blind methods) or patient stratification. A meta-analysis framework should:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality .
- Use heterogeneity tests (e.g., Cochran’s Q) to identify outliers.
- Re-analyze raw data from historical trials (e.g., 1960s studies using Wilcoxon tests) to standardize efficacy metrics .
Advanced: What synthetic strategies optimize Dimetotiazine derivatives for enhanced serotonin receptor affinity?
Methodological Answer:
Derivatization should focus on modifying the phenothiazine core (C19H25N3O2S2) while preserving the sulfonyl group critical for serotonin antagonism. Acetylation at the nor- position (yielding C20H25N3O3S2) increases lipophilicity (logP 3.23 → 3.5), improving blood-brain barrier penetration. Synthetic routes should be validated via NMR and HPLC-MS, with in vitro binding assays (5-HT2A/2C receptors) to confirm activity .
Basic: Which in vitro models are suitable for evaluating Dimetotiazine’s serotonin antagonism?
Methodological Answer:
Primary rat cortical neurons or transfected HEK293 cells expressing human 5-HT2A receptors are recommended. Dose-response curves should be generated using calcium flux assays (Fluo-4 AM dye) with ketanserin as a positive control. IC50 values ≤10 nM indicate high potency, aligning with historical data showing efficacy in migraine models .
Advanced: How can mixed-methods research designs enhance understanding of Dimetotiazine’s therapeutic outcomes?
Methodological Answer:
A convergent parallel design combines:
- Quantitative: Randomized controlled trials (RCTs) measuring headache frequency reduction (e.g., 50% responder rate).
- Qualitative: Semi-structured interviews exploring patient-reported side effects (e.g., sedation).
Triangulation of RCT data (Wilcoxon test p-values) and thematic analysis of interviews identifies discrepancies between clinical efficacy and tolerability .
Basic: What statistical methods are validated for analyzing Dimetotiazine’s clinical trial data?
Methodological Answer:
Non-parametric methods (e.g., Wilcoxon signed-rank test) are preferred for skewed efficacy data. Sequential analysis, as used in 1968 trials, allows early termination if pre-defined efficacy thresholds (e.g., ≥30% pain reduction) are met. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes (\sim100 participants) .
Advanced: What formulation strategies improve Dimetotiazine’s bioavailability in pediatric populations?
Methodological Answer:
Bioavailability can be enhanced via:
- Nanonization: Reduce particle size to <200 nm to increase dissolution velocity.
- Co-crystallization: Use succinic acid as a co-former to improve solubility in gastric fluid (pH 1.2).
Validate using USP dissolution testing (Apparatus 2, 75 rpm) and pediatric pharmacokinetic simulations (allometric scaling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
